

Pentylone Pharmacokinetics and Metabolism in Rat Models: A Technical Guide

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Compound of Interest

Compound Name: **Pentylone**
Cat. No.: **B609909**

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This technical guide provides a comprehensive overview of the current scientific understanding of **pentylone**'s pharmacokinetic profile and metabolic fate in rat models. The information is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and forensic science.

Pharmacokinetics

Pentylone exhibits rapid absorption and distribution in rat models, with key pharmacokinetic parameters influenced by the specific strain and sex of the animal. The following tables summarize the quantitative data from a study utilizing female Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of Pentylone in Female Sprague-Dawley Rats

Parameter	Value (Mean \pm SEM)
Dose (subcutaneous)	20 mg/kg
Cmax (Maximum Concentration)	5252.55 \pm 130.5 μ g/L[1]
Tmax (Time to Cmax)	30 min
AUC $0-\infty$ (Area Under the Curve)	464,469 \pm 37,307 μ g/L \times min[1]
t $1/2$ (Half-life)	99.6 \pm 7.2 min
CL p/F (Apparent Clearance)	12.3 \pm 1.2 mL/min[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols employed in the cited studies on **Pentylone** pharmacokinetics and metabolism in rats.

In Vivo Pharmacokinetic Study in Female Sprague-Dawley Rats

- Animal Model: Female Sprague-Dawley rats were utilized for this study.[\[1\]](#)
- Drug Administration: **Pentylone** was administered via a subcutaneous injection at a dose of 20 mg/kg.[\[1\]](#)
- Sample Collection: Blood samples were collected at various time points through a jugular vein cannula.[\[1\]](#)
- Sample Preparation:
 - To 100 µL of rat plasma, 20 µL of 250 mM sodium metabisulfite (SMBS) and 10 µL of 250 mM Ethylenediaminetetraacetic acid (EDTA) were added and gently vortexed.
 - Protein precipitation was carried out by adding 400 µL of chilled acetonitrile, followed by centrifugation at 9800 × g for 10 minutes.[\[1\]](#)
 - The resulting supernatant was removed and evaporated to dryness under a nitrogen stream in a 40 °C water bath.[\[1\]](#)
 - The residue was reconstituted in the mobile phase (0.1% formic acid in water), vortexed, and centrifuged before analysis.[\[1\]](#)
- Analytical Method:
 - Instrumentation: High-Performance Liquid Chromatography (HPLC) system.[\[1\]](#)
 - Column: Kinetex LC column (150 × 4.6 mm).

- Mobile Phase: A gradient elution was performed with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min and a temperature of 40 °C.[1]
- Detection: Samples were analyzed at a wavelength of 290 nm.[1]
- Quantification: Drug concentrations were determined by comparing peak-area ratios from standard solutions. The limit of detection was 48.83 µg/L.[1]

In Vivo Microdialysis in the Nucleus Accumbens of Conscious Rats

- Animal Model: Conscious rats were used to assess the neurochemical effects of **pentylone**.
- Drug Administration: **Pentylone** was administered intravenously at doses of 1 and 3 mg/kg. [2]
- Surgical Procedure: Microdialysis probes were implanted in the nucleus accumbens of the rats.
- Microdialysis:
 - Following a stabilization period, baseline samples were collected.
 - **Pentylone** was administered, and dialysate samples were collected at regular intervals.
- Neurochemical Analysis: The collected dialysate samples were analyzed to measure the extracellular levels of dopamine and serotonin.[2]

Metabolism

The biotransformation of **pentylone** in rats involves a series of metabolic reactions, primarily occurring in the liver. While a definitive metabolic map for **pentylone** in rats is not yet fully elucidated, studies on structurally similar synthetic cathinones, such as **dipentylone** and N-ethyl pentedrone, in rat liver microsomes provide strong evidence for the primary metabolic pathways.

The anticipated metabolic pathways for **pentylone** in rats include:

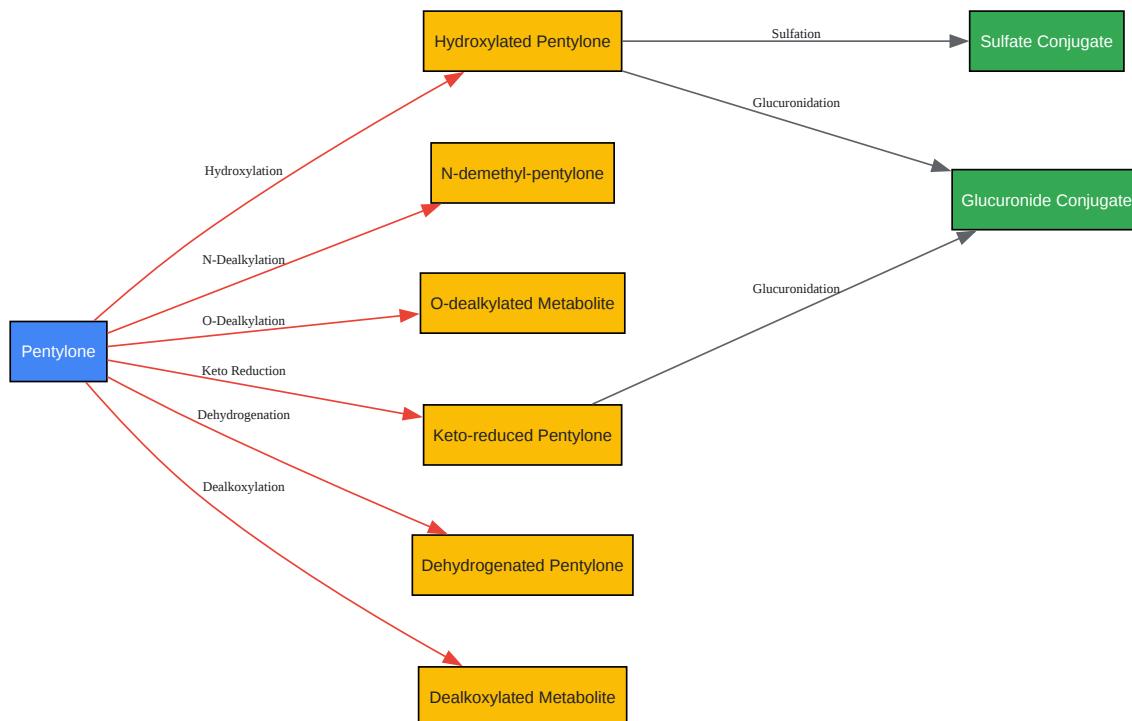
- Hydroxylation: Addition of a hydroxyl group to the **Pentylone** molecule.
- N-Dealkylation: Removal of the N-methyl group.
- O-Dealkylation: Removal of an alkyl group from an ether linkage.
- Reduction of the Carboxide Group: Conversion of the ketone group to a secondary alcohol.
- Dehydrogenation: Removal of hydrogen atoms.
- Dealkoxylation: Removal of an alkoxy group.
- Phase II Conjugation: Glucuronidation and sulfation of the phase I metabolites to increase their water solubility and facilitate excretion.

In Vitro Metabolism using Rat Liver Microsomes

- Incubation: **Pentylone** is incubated with rat liver microsomes in the presence of NADPH-regenerating system to initiate phase I metabolic reactions.
- Metabolite Identification: The resulting metabolites are identified and characterized using advanced analytical techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[\[3\]](#)[\[4\]](#)

Visualizations

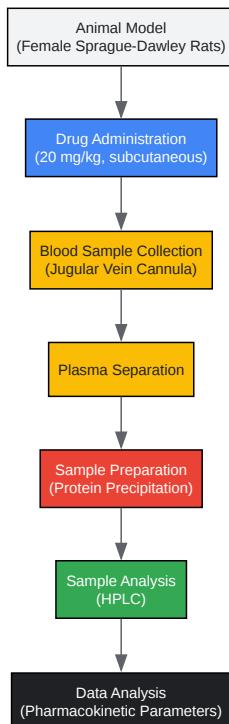
Proposed Metabolic Pathway of Pentylone in Rats



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Caption: Proposed metabolic pathway of **pentyline** in rat models.

Experimental Workflow for In Vivo Pharmacokinetic Study



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Caption: Workflow for a typical in vivo pharmacokinetic study of **pentyloone** in rats.

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